2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Overview
Description
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with cyclopentyl and methoxyphenyl groups, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the cyclopentyl and methoxyphenyl groups onto the piperazine ring using suitable reagents and catalysts.
Acetylation: The final step involves the acetylation of the substituted piperazine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or alkylating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-cyclopentyl-3-oxopiperazin-2-yl)acetic acid
- 1-cyclopentyl-3-oxo-piperazin-2-yl-acetic acid
Uniqueness
Compared to similar compounds, 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide stands out due to its unique substitution pattern and potential for diverse applications. Its structure allows for specific interactions that may not be possible with other related compounds.
Properties
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3/c1-30-20-10-8-18(9-11-20)24(12-4-5-13-24)17-26-22(28)16-21-23(29)25-14-15-27(21)19-6-2-3-7-19/h8-11,19,21H,2-7,12-17H2,1H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUQTENNTGYTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3C(=O)NCCN3C4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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